

Introduction: The Unique π -Architecture of Enyne Systems

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-trimethylsilyl-1-buten-3-yne

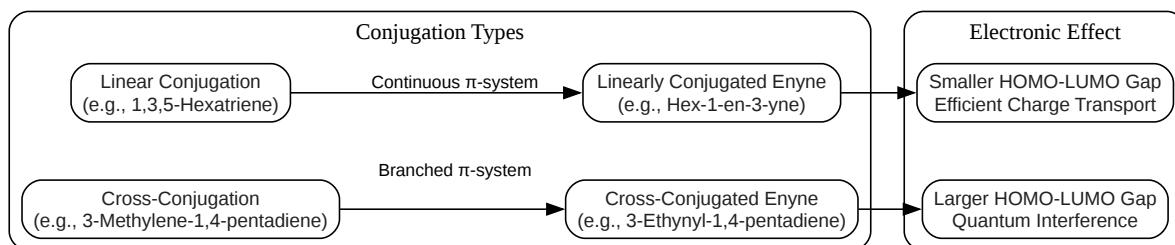
Cat. No.: B099156

[Get Quote](#)

Enyne systems, organic molecules characterized by the presence of at least one carbon-carbon double bond (alkene) and one carbon-carbon triple bond (alkyne), represent a fascinating class of π -conjugated structures. Their unique arrangement of sp^2 - and sp -hybridized centers creates a rich electronic landscape, making them far more than simple unsaturated hydrocarbons. The delocalization of π -electrons across this framework gives rise to distinctive electronic and optoelectronic properties that are highly tunable. This guide provides a deep dive into the core electronic principles governing enyne systems, the methodologies used to characterize them, and their burgeoning applications as advanced materials and sophisticated scaffolds in drug development. For researchers, materials scientists, and medicinal chemists, a thorough understanding of these properties is paramount for designing next-generation molecular electronics, sensors, and therapeutic agents.

Part 1: The Electronic Core of Enyne Systems

The foundation of an enyne's properties lies in the interaction of its π -orbitals. The linear geometry of the alkyne and the planar geometry of the alkene create a molecular backbone that facilitates electron delocalization, but the nature of this delocalization is highly dependent on the system's topology.


A Molecular Orbital Perspective: The Nature of π -Conjugation

In a conjugated enyne, such as 1,3-enyne, the p-orbitals of the four adjacent sp^2 - and sp -hybridized carbon atoms overlap. This overlap creates a single, extended π -system, allowing electrons to be delocalized over all four atoms. This delocalization lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO) relative to isolated double and triple bonds, thereby reducing the HOMO-LUMO gap. This gap is a critical parameter, as it dictates the energy required for electronic excitation and influences the material's color, conductivity, and reactivity.

Linear vs. Cross-Conjugation: Directing the Flow of Electrons

The arrangement of the double and triple bonds profoundly impacts the electronic communication across the molecule.

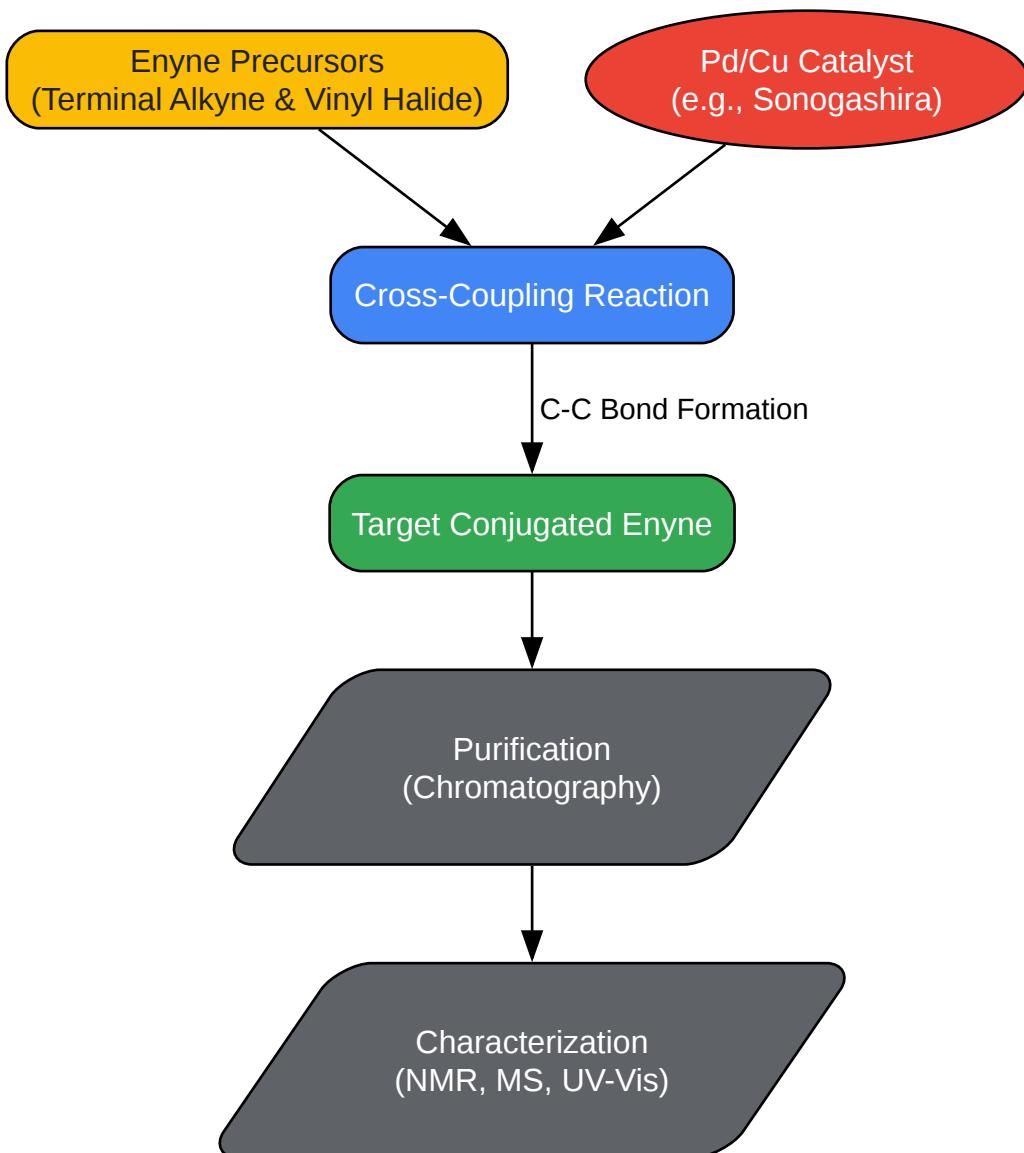
- **Linearly Conjugated Systems:** In molecules like oligo(phenylene ethynylene)s (OPEs), the π -systems are linked sequentially, creating a continuous path for electron delocalization.^[1] This leads to a systematic decrease in the HOMO-LUMO gap as the chain length increases, resulting in a red-shift in their absorption and emission spectra.^[2] This property makes them ideal candidates for molecular wires, where charge can be transported efficiently along the backbone.^{[3][4]}
- **Cross-Conjugated Systems:** Cross-conjugation occurs when three unsaturated groups are present, with two π -systems conjugated to a central third unit but not to each other.^[5] This branched topology disrupts the continuous delocalization seen in linear systems.^[6] The result is a shorter effective conjugation length and often a larger HOMO-LUMO gap compared to a linear isomer.^[7] This disruption is not merely a limitation; it provides a powerful tool for tuning electronic properties, enabling the design of molecules with unique quantum interference effects for applications in molecular electronics.^{[6][8]}

[Click to download full resolution via product page](#)

Caption: Logical flow from conjugation type to its electronic effect in enyne systems.

Theoretical Modeling: A Predictive Framework

Quantum chemical calculations are indispensable for understanding and predicting the electronic behavior of enynes.^[9] Methods like Density Functional Theory (DFT) are widely used to calculate ground-state properties, including molecular geometries and orbital energies (HOMO/LUMO).^{[10][11]} For excited-state properties, such as absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.^[12] These computational tools allow for the in-silico screening of candidate molecules, saving significant experimental effort by predicting how structural modifications will influence electronic properties before synthesis is undertaken.^[13]


Part 2: Engineering the Electronic Properties of Enynes

The beauty of enyne systems lies in their tunability. By carefully selecting synthetic methods and molecular design, their electronic properties can be precisely controlled.

Synthetic Strategies for Tailored Enynes

Modern organic synthesis provides a robust toolkit for constructing complex enyne architectures. Transition-metal catalysis is central to many of these strategies.^{[14][15]}

- Palladium- and Copper-Catalyzed Cross-Coupling: Reactions like the Sonogashira, Stille, and Suzuki couplings are workhorses for creating C(sp²)-C(sp) and C(sp)-C(sp) bonds, enabling the modular assembly of complex conjugated systems from simpler building blocks.
[\[15\]](#)
- Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium carbene complexes, reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene.
[\[16\]](#)
[\[17\]](#) Ring-closing enyne metathesis (RCEYM) is particularly valuable for synthesizing cyclic and polycyclic scaffolds.
[\[16\]](#)
- Cycloaddition Reactions: The double and triple bonds in enynes can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2+2] cycloadditions, to build complex, rigid frameworks with defined stereochemistry.
[\[18\]](#)
[\[19\]](#)
[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of conjugated enynes via cross-coupling.

The Impact of Substituents and Conjugation Length

The electronic landscape of an enyne can be fine-tuned by introducing functional groups or extending the conjugated path.

Feature	Modification	Electronic Effect	Reference
Substituents	Add Electron-Donating Groups (e.g., -OR, -NR ₂)	Raises HOMO energy, decreases HOMO-LUMO gap.	[21]
Accepting Groups (e.g., -CN, -NO ₂)	Add Electron-Accepting Groups (e.g., -CN, -NO ₂)	Lowers LUMO energy, decreases HOMO-LUMO gap.	[21]
Conjugation Length	Increase number of repeating units (Oligomers/Polymers)	Progressively decreases HOMO-LUMO gap.	[22]
Planarization of Backbone	Enhances π -orbital overlap, increases effective conjugation.		[3]
Topology	Switch from Linear to Cross-Conjugation	Disrupts conjugation, increases HOMO-LUMO gap.	[7]

Part 3: Probing the Electronic Landscape: Key Characterization Techniques

A multi-faceted approach is required to fully characterize the electronic properties of newly synthesized enyne systems.

UV-Visible and Photoluminescence Spectroscopy

These techniques are the first line of inquiry into the electronic structure of a conjugated molecule.

- UV-Vis Spectroscopy: Measures the absorption of light as a function of wavelength. The longest wavelength absorption peak (λ_{max}) corresponds to the HOMO-LUMO transition. Its position provides a direct, qualitative measure of the electronic bandgap.[\[22\]](#)
- Photoluminescence (PL) Spectroscopy: Measures the emission of light from a molecule after it has been electronically excited. The emission spectrum provides information about the

energy of the excited state and can reveal the presence of different emissive species, such as excimers in stacked systems.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is a powerful technique for quantifying the HOMO and LUMO energy levels. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate these frontier orbital energies.

- Preparation: Dissolve a small amount (~1-5 mM) of the enyne sample in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent must be electrochemically stable within the potential window of interest.
- Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
- Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
- Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Scan the potential from an initial value to a final value and back. The first scan should be in the oxidative direction to find the oxidation potential (E_{ox}), and a separate experiment should scan in the reductive direction to find the reduction potential (E_{red}).
- Data Analysis:
 - Determine the half-wave potentials for the oxidation (E_{ox}) and reduction (E_{red}) of the enyne sample, relative to the Fc/Fc⁺ couple. The half-wave potential is the average of the peak anodic and cathodic potentials.
 - Calculate the HOMO and LUMO energies using the following empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):
 - HOMO (eV) = -[E_{ox} (vs Fc/Fc⁺) + 4.8]

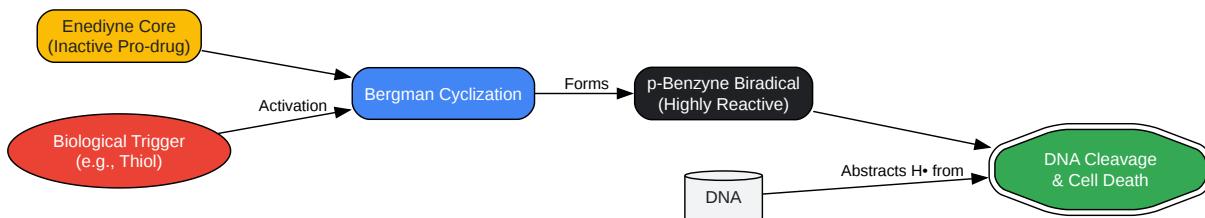
- LUMO (eV) = $-\text{[E}_\text{red} \text{ (vs Fc/Fc}^+ \text{)} + 4.8\text{]}$
 - The electrochemical bandgap can then be calculated as $\text{E}_\text{gap} = \text{LUMO} - \text{HOMO}$.

Causality: The choice of a non-aqueous solvent and a supporting electrolyte is crucial to ensure a wide potential window and sufficient conductivity. The internal ferrocene standard provides a reliable reference point, mitigating drift or miscalibration of the reference electrode and allowing for data comparison across different experiments and laboratories.

Part 4: Applications Driven by Electronic Properties

The tunable electronic properties of enynes make them highly valuable in both materials science and drug development.

Molecular Wires and Electronics


Linearly conjugated enynes, particularly OPEs, are leading candidates for molecular-scale wires.^[12] Their rigid-rod structure and efficient π -delocalization allow for effective charge transport over nanometer-scale distances.^{[3][23]} The conductivity of these molecular wires can be modulated by supramolecular interactions, such as forming double-stranded ladder complexes, which enforce a more planar structure and enhance π -conjugation.^[3] The ability to control charge transport through a single molecule is a fundamental goal of molecular electronics.^{[4][24]}

Enynes in Drug Development

The rigid, well-defined geometries and unique electronic features of enynes make them privileged scaffolds in medicinal chemistry.

- Rigid Scaffolds for Pharmacophore Display: The linearity of the alkyne unit makes enynes excellent scaffolds for positioning pharmacophoric groups in a precise three-dimensional orientation. This is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.^{[25][26]} Metal-catalyzed cyclization reactions of enyne substrates can generate topologically diverse bi- and tricyclic scaffolds for molecular libraries.^{[25][26]}
- The Enediyne Antibiotics: The enediyne family of natural products (e.g., Calicheamicin) represents a classic example where the electronic properties of the core are central to its function.^[11] The enediyne moiety is a pharmacophore that, upon activation, undergoes a

Bergman cyclization to form a highly reactive p-benzene biradical.[10][27] This species is a potent DNA-cleaving agent, leading to cell death, which is the basis of its powerful antitumor and antibiotic activity.[11]

[Click to download full resolution via product page](#)

Caption: The activation pathway of enediyne antibiotics leading to DNA cleavage.

- **Enynes as Bioactive Scaffolds:** Beyond the enediynes, the 1,3-enyne motif is found in numerous biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals.[15][28] The development of catalytic asymmetric methods to produce chiral enyne scaffolds is a key area of research, enabling the creation of novel Michael acceptors and other functionalized molecules for drug design.[29]

Conclusion and Future Outlook

Enyne systems stand at the crossroads of fundamental chemistry, materials science, and pharmacology. Their rich and tunable electronic properties, governed by the principles of π -conjugation, provide a powerful platform for molecular design. Advances in synthetic chemistry continue to expand the library of accessible enyne architectures, from simple oligomers to complex, polycyclic scaffolds.[30][31] As our ability to predict, synthesize, and characterize these molecules grows, so too will their applications. In materials science, the focus will be on achieving greater control over single-molecule conductivity and designing materials with tailored nonlinear optical properties. In drug development, the future lies in leveraging the unique electronic and steric features of enynes to design highly specific enzyme inhibitors, molecular probes, and next-generation therapeutics that go beyond their traditional role as rigid

linkers. The continued exploration of this remarkable class of molecules promises to yield profound insights and innovative technologies.

References

- Alabugin, I. V., & Manoharan, M. (2004). Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. *Accounts of Chemical Research*, 37(5), 275-286. [\[Link\]](#)
- Prall, M., & Schreiner, P. R. (2002). High Level Quantum-Chemical Computations on the Cyclizations of Enyne Allenes. *IDEAS RepEc*. [\[Link\]](#)
- Alabugin, I. V., & Manoharan, M. (2004). Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. *Accounts of Chemical Research*, 37(5), 275-286. [\[Link\]](#)
- Alabugin, I. V., & Manoharan, M. (2004). Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems. *Accounts of chemical research*, 37(5), 275–286. [\[Link\]](#)
- Das, S., & Podder, S. (2023). Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer Interactions. *Crystal Growth & Design*, 23(12), 8755-8763. [\[Link\]](#)
- Tykwinski, R. R. (2003). Cross-conjugated Enyne Oligomers: Synthesis, Properties, and NLO Characteristics. *Library and Archives Canada*. [\[Link\]](#)
- Wu, P., Petersen, M. Å., Cohrt, A. E., Petersen, R., Morgentin, R., Lemoine, H., ... & Nielsen, T. E. (2016). A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds amenable to molecular library production. *Organic & Biomolecular Chemistry*, 14(29), 6947-6950. [\[Link\]](#)
- Li, P., & Wang, J. (2014). Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. *Organic & Biomolecular Chemistry*, 12(30), 5594-5606. [\[Link\]](#)
- Grokipedia. (n.d.). Cross-conjugation. *Grokikipedia*. [\[Link\]](#)

- Infinita Biotech. (n.d.). Pharmaceutical Enzymes In Drug Development. Infinita Biotech. [\[Link\]](#)
- Gulevich, A. V., & Dudnik, A. S. (2011). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. *Chemical Reviews*, 111(8), 4939-4980. [\[Link\]](#)
- Zhang, Y., et al. (2022). Scheme of enynes and reaction pathway. *ResearchGate*. [\[Link\]](#)
- Savenije, T. J., et al. (2000). Supramolecular Control of Charge Transport in Molecular Wires. *Journal of the American Chemical Society*, 122(38), 9302-9303. [\[Link\]](#)
- de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. *ACS Nano*, 15(3), 5486-5496. [\[Link\]](#)
- Mondal, T., & Ghorai, P. (2022). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. *Angewandte Chemie International Edition*, 61(27), e202203953. [\[Link\]](#)
- Wang, Y., & Sarpong, R. (2017). Enyne [4+4] Cycloaddition/Oxidation: Ring Contraction via Cyclopropanones and Their Anionic Ring-Opening Reactions. *Angewandte Chemie International Edition*, 56(1), 319-323. [\[Link\]](#)
- Aubert, C., Buisine, O., & Malacria, M. (2002). The Behavior of 1,n-Enynes in the Presence of Transition Metals. *Chemical Reviews*, 102(3), 813-834. [\[Link\]](#)
- Hennink, E. J., et al. (2009). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynlenes: from molecular to supramolecular properties. *Langmuir*, 25(1), 21-25. [\[Link\]](#)
- Ultrez-enzymes. (2023). Application of Enzymes for Pharmaceutical Industry. Ultrez-enzymes. [\[Link\]](#)
- Wikipedia. (2023). Cross-conjugation. Wikipedia. [\[Link\]](#)
- Li, X., et al. (2014). Catalytic asymmetric synthesis of 1,3-ynene scaffolds: design and synthesis of conjugated nitro dienynes as novel Michael acceptors and development of a

new synthetic methodology. *Chemical Communications*, 50(14), 1745-1747. [\[Link\]](#)

- ResearchGate. (n.d.). Example of applications containing conjugated enyne scaffold. ResearchGate. [\[Link\]](#)
- Rubes, D., et al. (2024). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. *European Journal of Organic Chemistry*. [\[Link\]](#)
- Pérez-Gálán, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. *ACS Catalysis*, 11(13), 7883-7929. [\[Link\]](#)
- Wu, P., et al. (2016). A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds amenable to molecular library production. *Organic & Biomolecular Chemistry*, 14(29), 6947-6950. [\[Link\]](#)
- ResearchGate. (2021). Theoretical and experimental studies of the opto-electronic properties of positively charged oligo(phenylene vinylene)s: Effects of chain length and alkoxy substitution. ResearchGate. [\[Link\]](#)
- Hosoya, H. (2016). Cross-Conjugation at the Heart of Understanding the Electronic Theory of Organic Chemistry. ResearchGate. [\[Link\]](#)
- Zhang, J., et al. (2018). Controlling Charge Transport in Molecular Wires through Transannular π - π Interaction. *Molecules*, 23(10), 2452. [\[Link\]](#)
- University of Bristol. (n.d.). LECTURE 5 Cycloaddition Reactions. University of Bristol. [\[Link\]](#)
- Pérez-Bolívar, C., et al. (2009). Closely stacked oligo(phenylene ethynylene)s: effect of π -stacking on the electronic properties of conjugated chromophores. *Journal of the American Chemical Society*, 131(36), 13246-13256. [\[Link\]](#)
- Humphrey, M. G., & Cifuentes, M. P. (2005). Metal-containing oligo(phenyleneethynylene)s: Syntheses and nonlinear optical properties. ResearchGate. [\[Link\]](#)

- ResearchGate. (n.d.). (A) Classical approaches for conjugated enyne synthesis. (B)... ResearchGate. [[Link](#)]
- Beljonne, D., et al. (2014). Photoinduced charge and energy transfer in molecular wires. Chemical Society Reviews, 43(20), 6967-6981. [[Link](#)]
- Domingo, L. R., & Ríos-Gutiérrez, M. (2022). Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory. Molecules, 27(15), 4782. [[Link](#)]
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [[Link](#)]
- Andrey K. (2014, July 12). Summary of Cycloaddition Reactions. YouTube. [[Link](#)]
- SciTePress. (2022). Application of Enzyme in Pharmaceutical Engineering. SciTePress. [[Link](#)]
- Wikipedia. (n.d.). Enyne metathesis. Wikipedia. [[Link](#)]
- Grozema, F. C., et al. (2007). Charge transport along phenylenevinylene molecular wires. ResearchGate. [[Link](#)]
- Davis, W. B., et al. (2004). Making a molecular wire: charge and spin transport through para-phenylene oligomers. Journal of the American Chemical Society, 126(17), 5577-5584. [[Link](#)]
- ResearchGate. (2020). ENZYME USED IN DRUG DESIGNING. ResearchGate. [[Link](#)]
- de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5486-5496. [[Link](#)]
- Organic Chemistry Portal. (n.d.). Enyne Metathesis. Organic Chemistry Portal. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynlenes: from molecular to supramolecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- 4. Making a molecular wire: charge and spin transport through para-phenylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-conjugation - Wikipedia [en.wikipedia.org]
- 6. [grokipedia.com](#) [grokipedia.com]
- 7. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 10. [pubs.acs.org](#) [pubs.acs.org]
- 11. [pubs.acs.org](#) [pubs.acs.org]
- 12. [researchgate.net](#) [researchgate.net]
- 13. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 17. Enyne Metathesis [organic-chemistry.org]
- 18. Enyne [4+4] Cycloaddition/Oxidation: Ring Contraction via Cyclopropanones and Their Anionic Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [mdpi.com](#) [mdpi.com]
- 20. [pubs.acs.org](#) [pubs.acs.org]

- 21. trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 23. Photoinduced charge and energy transfer in molecular wires - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. Controlling Charge Transport in Molecular Wires through Transannular π - π Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds amenable to molecular library production - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds amenable to molecular library production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High Level Quantum-Chemical Computations on the Cyclizations of Enyne Allenes [ideas.repec.org]
- 28. researchgate.net [researchgate.net]
- 29. Catalytic asymmetric synthesis of 1,3-ynene scaffolds: design and synthesis of conjugated nitro dienynes as novel Michael acceptors and development of a new synthetic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. air.unimi.it [air.unimi.it]
- To cite this document: BenchChem. [Introduction: The Unique π -Architecture of Enyne Systems]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099156#electronic-properties-of-ynene-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com